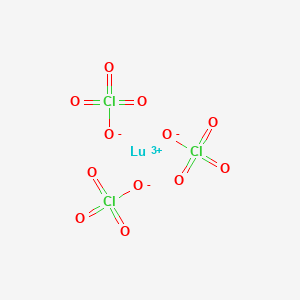

Lutetium perchlorate

Description

Lutetium perchlorate (Lu(ClO₄)₃) is an ionic compound comprising lutetium (Lu³⁺) and perchlorate (ClO₄⁻) ions. As the heaviest lanthanide, lutetium typically exhibits a +3 oxidation state in its compounds, forming highly ionic salts . This compound is synthesized by reacting lutetium oxide or hydroxide with perchloric acid, yielding aqueous solutions or crystalline hydrates depending on conditions . The compound is commercially available in purities ranging from 99% to 99.999%, primarily used in research applications, such as spectroscopy, catalysis, and materials science .

Key properties include a molecular weight of 473.31 g/mol, a colorless liquid appearance in solution, and high solubility in polar solvents like water and dimethylformamide (dmf) .

Properties

CAS No. |

14646-29-8 |

|---|---|

Molecular Formula |

ClHLuO4 |

Molecular Weight |

275.42 g/mol |

IUPAC Name |

lutetium;perchloric acid |

InChI |

InChI=1S/ClHO4.Lu/c2-1(3,4)5;/h(H,2,3,4,5); |

InChI Key |

VGRYGQXARMZFEB-UHFFFAOYSA-N |

SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Lu+3] |

Canonical SMILES |

OCl(=O)(=O)=O.[Lu] |

Origin of Product |

United States |

Mechanism of Action

Target of Action

Lutetium-177, a radioisotope of lutetium, is often used in medical applications. When combined with certain molecules, such as DOTATATE, it targets somatostatin receptors, specifically subtype 2 receptors. These receptors are overexpressed by most gastroenteropancreatic neuroendocrine tumor (GEP-NET) cells but have low expression in normal tissues.

Mode of Action

The mode of action of Lutetium-177 when combined with DOTATATE involves binding to these somatostatin subtype 2 receptors. This binding leads to the internalization of the compound, thus delivering ionizing radiation more specifically to tumor cells than surrounding cells. Perchlorate, on the other hand, is known to inhibit iodine uptake by thyroid cells, which can lead to health issues.

Biochemical Pathways

The biochemical pathways affected by Lutetium-177 DOTATATE involve the somatostatin receptor pathways. By binding to these receptors, the compound can disrupt the normal functioning of these pathways, leading to the death of the tumor cells. The exact downstream effects can vary depending on the specific characteristics of the tumor cells.

Pharmacokinetics

The pharmacokinetics of Lutetium-177 DOTATATE involves its distribution and elimination from the body. It has been observed to have a lower whole-body retention, indicating potentially lower risk for bone marrow toxicity. The presence of a radioligand allows monitoring of treatment response post therapy and prior to next fraction of the dose delivery.

Result of Action

The result of the action of Lutetium-177 DOTATATE is the targeted destruction of tumor cells. By delivering ionizing radiation directly to the tumor cells, it can effectively kill these cells while minimizing damage to surrounding healthy tissues. This can lead to a reduction in tumor size and potentially improve the patient’s condition.

Action Environment

The action of Lutetium-177 DOTATATE can be influenced by various environmental factors. For instance, the pH, temperature, salt concentration, metabolic inhibitors, nutritional conditions, time of contact, and cellular concentration can all affect the effectiveness of the treatment. Additionally, perchlorate is a persistent pollutant in the environment, and its presence can potentially influence the action, efficacy, and stability of treatments involving this compound.

Comparison with Similar Compounds

Comparison with Other Lanthanide Perchlorates

Lanthanide perchlorates share structural and solubility similarities due to their +3 charge and ionic bonding.

Solubility and Structural Properties

Lutetium perchlorate’s solubility aligns with trends observed in lanthanide series. For instance:

| Compound | Solubility in Water | Standard Partial Molar Volume (cm³/mol, in dmf) |

|---|---|---|

| Lu(ClO₄)₃ | High | ~-20.5 (estimated from lanthanide trends) |

| La(ClO₄)₃ | High | -18.9 |

| Gd(ClO₄)₃ | High | -19.8 |

The slightly smaller partial molar volume of Lu³⁺ compared to La³⁺ reflects its higher charge density due to lanthanide contraction .

Stability and Hydrolysis

This compound exhibits greater hydrolytic stability than lighter lanthanides. Studies in 2 M NaClO₄ solutions show minimal hydrolysis for Lu³⁺, contrasting with La³⁺ and Pr³⁺, which form hydroxide species at lower pH . This stability is attributed to lutetium’s smaller ionic radius and stronger Lewis acidity, reducing water coordination and hydrolysis propensity .

Comparison with Other Lutetium Salts

This compound’s properties diverge significantly from other lutetium salts:

Perchlorate’s weak basicity reduces ligand exchange kinetics, enhancing thermal stability compared to nitrates but increasing sensitivity to mechanical stimuli due to weaker hydrogen-bonding networks .

Comparison with Perchlorates of Other Metals

Sensitivity

Perchlorate salts generally exhibit higher sensitivity than analogous nitrates. For example:

| Compound | Impact Sensitivity (IS, J) | Friction Sensitivity (N) |

|---|---|---|

| Lu(ClO₄)₃ (estimated) | ~15–22 | ~260 |

| 1-Methyl-5-aminotetrazolium nitrate | >30 | >355 |

| NH₄ClO₄ | 10–20 | 360 |

The ClO₄⁻ anion’s oxidizing nature and weaker hydrogen bonding increase sensitivity, making this compound less suitable than nitrates for insensitive explosive formulations .

Q & A

Q. What experimental methods are used to determine the hydrolysis behavior of lutetium perchlorate in aqueous solutions?

Hydrolysis studies of this compound are conducted using potentiometric titration under controlled ionic strength (e.g., 2 M sodium perchlorate) and inert nitrogen atmospheres at 303 K. This setup minimizes interference from atmospheric CO₂ and stabilizes ionic interactions. Stability constants for lutetium hydrolysis species are derived by analyzing pH-dependent equilibria, with corrections for ionic strength effects using activity coefficients .

Q. How does ionic strength influence the conductance properties of this compound solutions?

Conductance measurements are sensitive to ionic strength due to ion-pairing and activity coefficient variations. For example, in 2 M sodium perchlorate solutions, this compound exhibits reduced ion mobility compared to dilute conditions. Equivalent conductance curves (e.g., Figure 1 in ) show crossover points near 0.005 m, where the order of conductance values for Lu(ClO₄)₃, LuCl₃, and Lu(NO₃)₃ reverses due to competing anion effects. Researchers must account for background electrolyte concentration when designing conductivity experiments .

Q. What are the solubility characteristics of this compound, and how do they affect solution preparation?

this compound is highly soluble in water and dilute acids, forming stable ionic solutions. Its solubility is attributed to the weakly coordinating perchlorate anion, which minimizes precipitation. For experimental stock solutions, a 50% aqueous formulation (as noted in ) is common. Stability is maintained under inert conditions to prevent hydrolysis or oxidation. Preparation protocols recommend using high-purity water (≥18 MΩ·cm resistivity) to avoid contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in conductance data for this compound across concentration gradients?

Discrepancies in conductance trends (e.g., between dilute and concentrated solutions) arise from shifts in ion-pairing dynamics and activity coefficients. Advanced analysis involves:

- Crossover point identification : Plotting relative percent differences (e.g., Figure 2-3 in ) to detect concentration-dependent reversals in anion-specific conductance.

- Debye-Hückel corrections : Adjusting for ionic strength effects using extended models like Pitzer equations.

- Comparative studies : Contrasting Lu(ClO₄)₃ with other rare-earth perchlorates (e.g., La, Sm) to isolate anion-specific contributions .

Q. What analytical techniques ensure selective detection of perchlorate in lutetium-containing environmental samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard:

- Selectivity : Monitor perchlorate at m/z 83 (ClO₃⁻ fragment) to avoid sulfate interference (m/z 99).

- Isotopic confirmation : Validate using the natural ³⁵Cl/³⁷Cl ratio (3.0655) by comparing signals at m/z 83 and 85.

- Internal standards : Spike samples with ¹⁸O-labeled perchlorate for retention time alignment and calibration (method detection limits: 0.02 µg/L in water) .

Q. How can the environmental fate of this compound be modeled in complex matrices?

Speciation modeling integrates:

- Hydrolysis constants : Derived from potentiometric studies (e.g., log β values for Lu(OH)²⁺ and Lu(OH)₂⁺ species).

- Ionic strength adjustments : Use the Specific Ion Interaction Theory (SIT) to predict solubility in saline or high-ionic-strength environments.

- Competing ligands : Evaluate interactions with carbonate, phosphate, or organic matter using stability constant databases. Experimental validation involves spiked soil/water bioreactors and phytoremediation trials to assess uptake/retention (e.g., plant-based remediation as in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.